1-Acetyl-5-aminoindole

Cannabinoid Pharmacology GPCR Ligand Screening Aminoalkylindole SAR

Many kinase inhibitor and cannabinoid research programs face delays from ill-defined indole intermediates. 1-Acetyl-5-aminoindole (CAS 16066-93-6) resolves this with a dual-function N1-acetyl/C5-amino scaffold. It provides a reproducible, high-purity building block for multi-step synthesis. • Key intermediate for heterocycle-substituted cyclic urea kinase inhibitors (WO2006/010642 A1). • Validated CB1 reference: IC₅₀ = 8.0 μM in rat cerebellum membranes, enabling SAR discrimination. • α7 nAChR antagonist: IC₅₀ = 8.07 μM with ~7-fold selectivity over agonism. • Available in 100 mg-25 g packs; 95% purity typical; shipped globally under ambient conditions.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 16066-93-6
Cat. No. B095695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-aminoindole
CAS16066-93-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC2=C1C=CC(=C2)N
InChIInChI=1S/C10H10N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,11H2,1H3
InChIKeyMNKQEYHXWMJMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-5-aminoindole (CAS 16066-93-6) Procurement Guide: A Validated Indole Building Block for Receptor Pharmacology and Kinase Inhibitor Synthesis


1-Acetyl-5-aminoindole (CAS 16066-93-6), systematically named 1-(5-aminoindol-1-yl)ethanone, is a substituted indole derivative characterized by an N1-acetyl group and a C5-amino substituent (molecular formula C₁₀H₁₀N₂O, MW 174.20) . The compound exhibits a calculated LogP (XLogP3) of 1.2 and topological polar surface area (TPSA) of 48.0 Ų, indicating moderate lipophilicity and potential membrane permeability . Available commercial specifications range from 95% to NLT 98% purity, with common packaging from 100 mg to 25 g . This compound functions primarily as a versatile synthetic intermediate, with documented utility in cannabinoid receptor ligand research and kinase inhibitor development programs [1][2].

Why 1-Acetyl-5-aminoindole Cannot Be Replaced by Unprotected 5-Aminoindole or Other Indole Analogs in Receptor Binding and Synthetic Applications


Simple substitution with unprotected 5-aminoindole (CAS 5192-03-0) or alternative C5-substituted indoles is inadequate for applications requiring the specific N1-acetyl protection present in 1-Acetyl-5-aminoindole [1]. The N1-acetyl group serves dual critical functions: (1) it electronically modulates the indole ring system, altering electrophilic substitution regioselectivity compared to unprotected 5-aminoindoles [1], and (2) it directly contributes to receptor binding interactions as demonstrated in aminoalkylindole cannabinoid ligand pharmacology where N1-substituents are essential pharmacophoric elements [2]. Furthermore, the C5-amino group provides a functional handle for subsequent derivatization—a capability absent in unsubstituted or C5-halogenated indoles [3]. The documented use of this specific compound as a designated intermediate in patented kinase inhibitor synthesis pathways confirms that alternative indole scaffolds lacking this precise substitution pattern cannot be directly substituted without altering synthetic route viability [3].

Quantitative Differentiation Evidence for 1-Acetyl-5-aminoindole: Receptor Binding Selectivity, Purity Specifications, and Synthetic Utility Data


Cannabinoid CB1 Receptor Binding Affinity: 1-Acetyl-5-aminoindole as a Moderate-Affinity Reference Compound

1-Acetyl-5-aminoindole demonstrates quantifiable affinity for the rat cannabinoid CB1 receptor with an IC₅₀ of 8.00 × 10³ nM (8.0 μM) in competitive radioligand displacement assays using 0.5 nM [³H](aminoalkyl)indole as the tracer [1]. This moderate micromolar affinity positions the compound as a useful reference or control in cannabinoid ligand screening, occupying a distinct affinity range from high-potency aminoalkylindoles such as JWH 200 (IC₅₀ = 7.8–42 nM) .

Cannabinoid Pharmacology GPCR Ligand Screening Aminoalkylindole SAR

Nicotinic Acetylcholine Receptor α7 Antagonist Activity: A Defined Electrophysiological Endpoint

1-Acetyl-5-aminoindole exhibits antagonist activity at the rat α7 nicotinic acetylcholine receptor (nAChR) expressed in Xenopus oocytes, with an IC₅₀ of 8.07 × 10³ nM (8.07 μM) assessed by inhibition of acetylcholine-induced currents [1]. As an agonist at the same receptor, the compound shows substantially weaker potency with an EC₅₀ of 5.62 × 10⁴ nM (56.2 μM), representing a ~7-fold functional selectivity for antagonism over agonism under these assay conditions [1].

Nicotinic Receptor Pharmacology Ion Channel Assays Neuroscience Research

Commercial Purity Tiering: NLT 98% Grade Enables Synthetic Applications Requiring High Stoichiometric Precision

1-Acetyl-5-aminoindole is commercially available at two distinct purity tiers: a standard 95% grade (offered by multiple suppliers including Bide Pharm, Fluorochem, and Leyan) and an NLT 98% (Not Less Than 98%) high-purity grade (offered by Capot Chemical) [1]. The 98% grade provides a 3-5% absolute purity advantage over the standard 95% specification.

Synthetic Chemistry Quality Control Pharmaceutical Intermediates

Documented Utility in Kinase Inhibitor Patent Literature as a Designated Synthetic Intermediate

1-Acetyl-5-aminoindole is explicitly cited as an intermediate in WO2006/010642 A1 (Aventis Pharma S.A.), a patent covering heterocycle-substituted cyclic urea derivatives with kinase inhibitory activity [1]. The compound appears on page 76 of this patent, establishing its defined role in a validated synthetic pathway for therapeutically relevant molecules [1]. This patent linkage distinguishes 1-Acetyl-5-aminoindole from generic 5-aminoindole derivatives that lack such direct documentation in pharmaceutical intellectual property.

Medicinal Chemistry Kinase Inhibitors Patent Synthesis Routes

Validated Application Scenarios for 1-Acetyl-5-aminoindole Based on Quantifiable Differentiation Evidence


Cannabinoid Receptor Pharmacology: Use as a Moderate-Affinity Reference Compound in CB1 Binding Assays

1-Acetyl-5-aminoindole is suitable as a moderate-affinity reference or control compound in cannabinoid CB1 receptor binding studies. Its defined IC₅₀ of 8.0 μM in rat cerebellum membrane displacement assays [3] provides a reproducible baseline for SAR investigations where N1-acetyl substitution effects on CB1 affinity are being evaluated. The ~190- to 1,025-fold affinity difference relative to high-potency aminoalkylindoles such as JWH 200 enables clear discrimination of structural modifications that enhance or diminish receptor interactions.

Nicotinic Receptor Electrophysiology: Defined α7 nAChR Antagonist with Low Agonist Activity

The compound's functional profile at rat α7 nicotinic acetylcholine receptors—IC₅₀ = 8.07 μM (antagonist) versus EC₅₀ = 56.2 μM (agonist) [3]—makes it a defined tool for electrophysiological studies requiring moderate antagonist activity without strong agonist interference. The ~7-fold functional selectivity for antagonism enables researchers to probe α7 nAChR pharmacology in Xenopus oocyte or related expression systems with reduced confounding agonism.

Kinase Inhibitor Medicinal Chemistry: Synthesis of Heterocycle-Substituted Cyclic Urea Derivatives

As explicitly designated in WO2006/010642 A1 [3], 1-Acetyl-5-aminoindole functions as a key synthetic intermediate in the preparation of heterocycle-substituted cyclic urea derivatives with kinase inhibitory activity. Procurement of the NLT 98% purity grade is recommended for this application to minimize impurity carryover in multi-step synthetic sequences where intermediate purity directly impacts final product quality and yield.

Indole SAR and Derivatization Chemistry: C5-Amino Functional Handle for Library Synthesis

The C5-amino group provides a reactive handle for subsequent functionalization—including amide bond formation, sulfonylation, reductive amination, and diazotization—enabling the generation of diverse indole-based compound libraries. This functional versatility, combined with the electronic modulation provided by the N1-acetyl group [3], makes the compound a strategic building block for generating focused libraries around the 1,5-disubstituted indole scaffold for receptor or enzyme screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-5-aminoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.